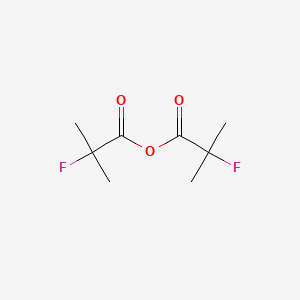
2-Fluoroisobutyric anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoroisobutyric anhydride is an organic compound with the molecular formula C8H12F2O3. It is a derivative of 2-fluoroisobutyric acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoroisobutyric anhydride can be synthesized from 2-fluoroisobutyric acid. One common method involves the reaction of 2-fluoroisobutyric acid with oxalyl chloride to form 2-fluoroisobutyric acid chloride, which is then reacted with a dehydrating agent to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoroisobutyric anhydride undergoes various types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the anhydride reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively
Hydrolysis: Reaction with water to form 2-fluoroisobutyric acid.
Reduction: Reaction with reducing agents like lithium aluminum hydride to form primary alcohols.
Common Reagents and Conditions
Alcohols: React with this compound to form esters.
Amines: React to form amides.
Water: Reacts to form carboxylic acids.
Lithium Aluminum Hydride: Used for reduction reactions to form primary alcohols.
Major Products
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Carboxylic Acids: Formed from hydrolysis.
Primary Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-Fluoroisobutyric anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of esters, amides, and other derivatives.
Biology: Used in the synthesis of biologically active compounds and intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoroisobutyric anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, where the anhydride group is attacked by the nucleophile, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming the final product .
Comparison with Similar Compounds
2-Fluoroisobutyric anhydride can be compared with other acid anhydrides such as acetic anhydride and benzoic anhydride:
Acetic Anhydride: Commonly used in the acetylation of alcohols and amines.
Benzoic Anhydride: Used in the synthesis of benzoate esters and amides.
Similar Compounds
- Acetic Anhydride
- Benzoic Anhydride
- Propionic Anhydride
This compound is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to other anhydrides.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2-fluoro-2-methylpropanoyl) 2-fluoro-2-methylpropanoate |
InChI |
InChI=1S/C8H12F2O3/c1-7(2,9)5(11)13-6(12)8(3,4)10/h1-4H3 |
InChI Key |
MHDOQNDVZLYXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC(=O)C(C)(C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)
![1-[4-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B12087839.png)

![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)





